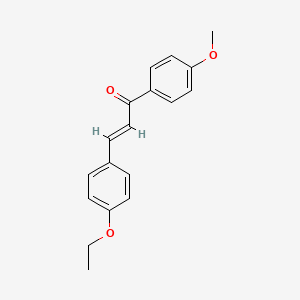
trans-4-Ethoxy-4'-methoxychalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“trans-4-Ethoxy-4’-methoxychalcone” is a chemical compound with the molecular formula C18H18O3 . It is a derivative of chalcone, a class of organic compounds that are precursors to flavonoids, which are important plant pigments .
Synthesis Analysis
The synthesis of chalcones, including “trans-4-Ethoxy-4’-methoxychalcone”, is typically performed by the Claisen-Schmidt reaction . This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base, resulting in the formation of a chalcone .Molecular Structure Analysis
The molecular structure of “trans-4-Ethoxy-4’-methoxychalcone” consists of two aromatic rings (phenyl groups) connected by a three-carbon α,β-unsaturated carbonyl system . The “4-Ethoxy” and “4’-methoxy” parts of the name refer to the ethoxy (C2H5O-) and methoxy (CH3O-) groups attached to the 4th carbon of the respective phenyl rings .Chemical Reactions Analysis
Chalcones, including “trans-4-Ethoxy-4’-methoxychalcone”, can undergo a variety of chemical reactions. For instance, they can be reduced to dihydrochalcones by certain microbial strains, such as Rhodococcus and Lactobacillus . This reduction involves the conversion of the α,β-unsaturated carbonyl system into a saturated one .Physical And Chemical Properties Analysis
The average mass of “trans-4-Ethoxy-4’-methoxychalcone” is 282.334 Da, and its monoisotopic mass is 282.125580 Da . Further details about its physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the search results.Applications De Recherche Scientifique
1. Photochemical Reactions and Equilibrium
The equilibrium between flavylium salts and 2-hydroxychalcones, like trans-4-Ethoxy-4'-methoxychalcone, is significantly influenced by light. In sunlight, these compounds photoisomerize rapidly to their cis forms, which then cyclize in acid solutions to flavylium salts. This process is critical in understanding the photochemical behavior of these compounds (Jurd, 1969).
2. Cyclisation and Reaction Dynamics
The cyclisation and reaction dynamics of compounds like 2′-hydroxy-6′-methoxychalcone epoxide, which are structurally related to this compound, have been extensively studied. These dynamics are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Adams & Main, 1991).
3. Crystal and Molecular Structures
The investigation into the crystal and molecular structures of chalcones like 4-methoxychalcone provides insights into the physical properties and potential applications of this compound in materials science (Rabinovich & Schmidt, 1970).
4. Excited State Dynamics
The excited-state properties of derivatives of chalcones, including 4-(dimethylamino)methoxychalcones, are crucial in understanding the photophysical behavior of this compound. These properties are essential in fields like photonics and photochemistry (Song et al., 2018).
5. Photochemical Conversion
Research on the photochemical conversion of 2-hydroxy-4′-methoxychalcone, a compound related to this compound, sheds light on the potential applications of these compounds in fields like optical memory systems (Matsushima et al., 1994).
6. Antitumorigenic Activities
The study of the photo-isomerization of chalcones and their correlation with biological activities, including antitumorigenic activities, is critical. This research provides a basis for the potential therapeutic applications of chalcones like this compound (Iwata et al., 1997).
7. Nonlinear Optical Properties
The study of nonlinear optical properties of chalcone derivatives, such as 4-Br-4'-Methoxychalcone, offers insights into the potential use of this compound in nonlinear optics and photonics (Zhang et al., 1990).
8. Antimicrobial Activity
The evaluation of the antimicrobial activity of structural analogues of chalcones, including 4-hydroxy-4’-methoxychalcone, demonstrates the potential application of this compound in antimicrobial treatments (Stompor & Żarowska, 2016).
9. Inhibition of Inflammatory Responses
The inhibition of lipopolysaccharide-induced expression of inducible nitric oxide synthase and tumor necrosis factor-alpha by 2'-hydroxychalcone derivatives highlights the potential anti-inflammatory applications of compounds like this compound (Ban et al., 2004).
10. Corrosion Inhibition
Research on the corrosion inhibition of steel by chalcone derivatives provides insights into the potential industrial applications of this compound in protecting metals from corrosion (Bouklah et al., 2006).
Mécanisme D'action
Target of Action
For instance, 4’-Methoxychalcone has been shown to enhance the differentiation of preadipocytes, which is accompanied by the induction of adipogenic genes including PPARgamma and adiponectin .
Mode of Action
Chalcones have demonstrated the ability to modulate a number of cancer cell lines, inhibit pathological microorganisms and parasites, and control signaling molecules and cascades related to disease modification .
Biochemical Pathways
For instance, some chalcones have been found to modulate NF-κB signaling, which is a plausible way to control inflammation and cancer .
Pharmacokinetics
The structural features of chalcones are easy to construct from simple aromatic compounds, and it is convenient to perform structural modifications to generate functionalized chalcone derivatives . These modifications can potentially influence the ADME properties of the compound, impacting its bioavailability.
Result of Action
Chalcones have been shown to possess various biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, antifungal, and antiviral properties .
Action Environment
The synthesis and functionalization of chalcones can potentially introduce a new chemical space for exploitation for new drug discovery .
Safety and Hazards
Orientations Futures
The future directions for “trans-4-Ethoxy-4’-methoxychalcone” and other chalcones could involve further exploration of their pharmacological properties and potential applications. For example, their anti-tumor and anti-inflammatory activities could be studied in more depth . Additionally, their ability to enhance preadipocyte differentiation suggests potential applications in obesity treatment . The biotechnological methods for chalcone reduction could also be optimized to produce new derivatives .
Propriétés
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-3-21-17-9-4-14(5-10-17)6-13-18(19)15-7-11-16(20-2)12-8-15/h4-13H,3H2,1-2H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJRMZSSQYAGCZ-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

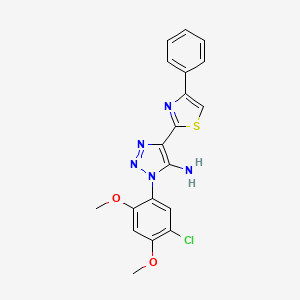


![N-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}acetamide](/img/structure/B2961895.png)
![2-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2961896.png)

![1-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2961899.png)
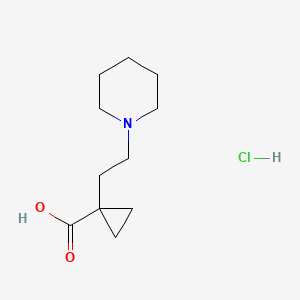
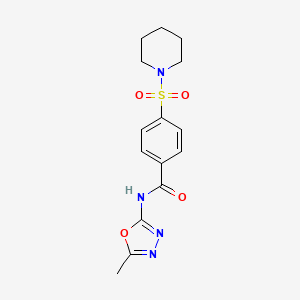
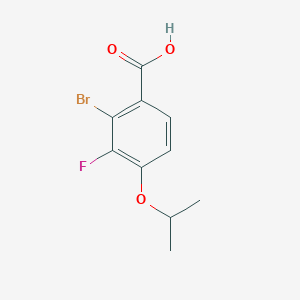
![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2961908.png)
![1-[4-[3-(Ethoxymethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2961909.png)

![4-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide](/img/structure/B2961912.png)